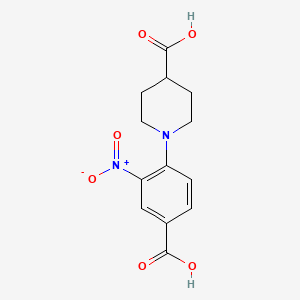

3-Nitro-4-(4-carboxypiperidine)benzoic acid

Description

Chemical Class and Structural Context of Benzoic Acid Derivatives

3-Nitro-4-(4-carboxypiperidine)benzoic acid belongs to the chemical class of substituted benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. preprints.org When its benzene (B151609) ring is modified with various functional groups, a vast array of derivatives with diverse chemical properties and applications can be created. acs.org

The subject compound is a di-substituted benzoic acid, with functional groups at the 3 and 4 positions of the benzene ring.

The Nitro Group (NO2): Positioned at the C3 position, the nitro group is a strong electron-withdrawing group. This electronic effect significantly influences the reactivity of the aromatic ring and the acidity of the benzoic acid's carboxylic group. Nitrobenzoic acids are key intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. chemiis.comchemcess.com For instance, 3-nitrobenzoic acid is a precursor for 3-aminobenzoic acid, which is used in dye manufacturing. wikipedia.org Similarly, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine. wikipedia.orgwikipedia.org

The 4-Carboxypiperidine Group: Attached at the C4 position, this substituent is more complex. It consists of a piperidine (B6355638) ring, which is a six-membered heterocyclic amine, with a carboxylic acid group attached to the piperidine ring itself. Piperidine and its derivatives are common structural motifs found in many bioactive natural products and synthetic pharmaceuticals. researchgate.net The incorporation of a piperidine ring can influence a molecule's solubility, basicity, and ability to interact with biological targets. Piperidine carboxylic acids have been investigated for their potential as GABA uptake inhibitors and as components of adhesion molecule inhibitors. researchgate.netnih.gov

The combination of these substituents on a single benzoic acid core results in a molecule with multiple functionalities, making it a versatile building block in organic synthesis.

Research Significance and Potential Academic Utility

The academic significance of this compound lies primarily in its potential as a synthetic intermediate. While this specific compound is not the end product in most research, its constituent parts are integral to various fields of study.

Potential as a Synthetic Building Block: The molecule's structure is bifunctional, containing both a nitroaromatic portion and a heterocyclic amino acid portion. This allows for selective chemical reactions. For example:

The nitro group can be chemically reduced to form an amino group (-NH2). This transformation is a common step in the synthesis of many pharmaceutical compounds, converting an inert group into a reactive one suitable for forming amides or other nitrogen-containing structures.

The two carboxylic acid groups provide handles for forming esters or amides, allowing the molecule to be linked to other chemical entities. This is a fundamental strategy in creating libraries of compounds for drug discovery.

Relevance in Medicinal Chemistry: Benzoic acid derivatives are a cornerstone of medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics and potential anticancer drugs. preprints.orgpharmacy180.comyoutube.com Likewise, the piperidine ring is a privileged scaffold in drug design, appearing in numerous approved drugs. researchgate.net Piperidine-4-carboxylic acid derivatives, in particular, have been explored as monoamine neurotransmitter re-uptake inhibitors, which are relevant for treating CNS disorders. google.com

Given this context, this compound could serve as a precursor for novel compounds targeting a variety of biological systems. Researchers could utilize it to synthesize complex molecules for screening as potential new drugs, leveraging the established biological relevance of both the benzoic acid and piperidine motifs.

Application in Materials Science: Nitrobenzoic acids are also used in materials science. For instance, 3-nitrobenzoic acid can act as a corrosion inhibitor for mild steel. guidechem.com Aromatic dicarboxylic acids, which this compound is a complex example of, are often used as "linkers" in the synthesis of metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis. The specific geometry and functionality of this molecule could make it a candidate for creating novel porous materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-carboxy-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O6/c16-12(17)8-3-5-14(6-4-8)10-2-1-9(13(18)19)7-11(10)15(20)21/h1-2,7-8H,3-6H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUKSCGEXKTNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206209 | |

| Record name | 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942474-55-7 | |

| Record name | 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxy-2-nitrophenyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 3 Nitro 4 4 Carboxypiperidine Benzoic Acid and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the complete atomic connectivity and infer spatial arrangements.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. For 3-Nitro-4-(4-carboxypiperidine)benzoic acid, the spectra can be interpreted by analyzing the distinct regions corresponding to the substituted aromatic ring and the piperidine (B6355638) moiety.

The ¹H NMR spectrum is expected to show characteristic signals for the three protons on the benzoic acid ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these aromatic protons would appear in the downfield region, typically between 7.5 and 9.0 ppm. The substitution pattern would lead to specific splitting patterns (doublet, doublet of doublets) that confirm the relative positions of the substituents. The piperidine ring would exhibit a series of more complex, overlapping multiplets in the upfield region (approximately 1.5–4.0 ppm) corresponding to the axial and equatorial protons of the CH₂ groups and the CH proton at the 4-position. The acidic protons of the two carboxyl groups would likely appear as broad singlets at the far downfield end of the spectrum (>10 ppm), and their signals may disappear upon exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzoic acid ring would resonate between 120 and 150 ppm, with the carbon attached to the nitro group (C-3) and the carbon attached to the piperidine nitrogen (C-4) being significantly influenced by these substituents. The two carboxylic acid carbons are expected to appear furthest downfield, typically in the 165–180 ppm range. The carbons of the piperidine ring would be found in the upfield region, generally between 25 and 60 ppm.

Data from analogs such as 3-nitrobenzoic acid and N-Boc-piperidine-4-carboxylic acid help in assigning these chemical shifts. chemicalbook.comnih.govechemi.com For instance, the aromatic protons in 3-nitrobenzoic acid show distinct signals that are influenced by the meta-directing nitro group, providing a reference for the expected shifts in the target molecule. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoic Acid COOH | > 12.0 (broad s) | ~167 |

| Piperidine COOH | > 12.0 (broad s) | ~175 |

| Aromatic C-H (H-2, H-5, H-6) | 7.8 - 8.8 (m) | 125 - 140 |

| Aromatic C-NO₂ (C-3) | - | ~148 |

| Aromatic C-N (C-4) | - | ~150 |

| Aromatic C-COOH (C-1) | - | ~132 |

| Piperidine C-H (H-4) | 2.4 - 2.8 (m) | 40 - 45 |

| Piperidine N-CH₂ (H-2, H-6) | 3.0 - 4.0 (m) | 45 - 55 |

Note: Predicted values are based on the analysis of structural analogs and general chemical shift principles. Actual experimental values may vary.

While 1D NMR establishes connectivity, two-dimensional (2D) NMR experiments are crucial for conformational analysis and resolving signal overlap. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful.

An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This is invaluable for unambiguously assigning the complex proton and carbon signals of the piperidine ring. For example, the proton signal at ~2.6 ppm could be definitively assigned to the H-4 proton by observing its correlation to the C-4 carbon signal at ~42 ppm. This technique helps to build a complete and accurate map of the molecule's carbon-hydrogen framework. nih.govmdpi.com

A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. utoronto.ca This is essential for determining the molecule's preferred three-dimensional shape (conformation). nih.gov For this compound, NOESY can reveal the relative orientation of the piperidine ring with respect to the benzoic acid plane. For instance, spatial correlations between the piperidine's axial/equatorial protons and the aromatic protons would provide direct evidence of the molecule's conformation in solution. nih.govresearchgate.net Such analyses are critical for understanding how the molecule might interact with other molecules or biological targets.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com These two methods are often complementary.

For this compound, the IR spectrum would prominently feature a very broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. optica.org The C=O stretching vibration of the carboxylic acid groups would appear as a strong, sharp band around 1700 cm⁻¹. The nitro group (NO₂) gives rise to two distinct and strong absorptions: an asymmetric stretch typically around 1520–1560 cm⁻¹ and a symmetric stretch around 1345–1385 cm⁻¹. researchgate.net Vibrations associated with the aromatic ring (C=C stretches) would be observed in the 1450–1600 cm⁻¹ region, while C-H stretches of the aromatic and aliphatic parts would appear around 3000–3100 cm⁻¹ and 2850–3000 cm⁻¹, respectively.

Raman spectroscopy would also detect these groups, but with different relative intensities. Aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in Raman spectra. researchgate.netaip.org The analysis of both IR and Raman spectra provides a comprehensive and confirmatory fingerprint of the molecule's functional groups. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) | Moderate |

| Nitro (NO₂) | Asymmetric stretch | 1520 - 1560 (strong) | Moderate |

| Nitro (NO₂) | Symmetric stretch | 1345 - 1385 (strong) | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 (moderate) | Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 (moderate) | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with extremely high precision (typically to within 5 ppm), allowing for the determination of a molecule's exact elemental formula. youtube.comnelac-institute.orgunit.no For this compound (C₁₃H₁₄N₂O₆), the theoretical exact mass can be calculated. An HRMS measurement that matches this theoretical value provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other molecules that might have the same nominal mass. unit.no

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal initial fragmentation. globethesis.com

In negative ion ESI-MS, the deprotonated molecule [C₁₃H₁₃N₂O₆]⁻ would be the expected parent ion. Tandem MS (MS/MS) experiments involve isolating this parent ion and inducing fragmentation through collision with an inert gas. The resulting fragment ions provide valuable structural information. For this molecule, common fragmentation pathways would include:

Decarboxylation: The loss of CO₂ (44 Da) from one or both of the carboxylic acid groups is a very common fragmentation pathway for such compounds. nih.gov

Loss of the Nitro Group: Fragmentation involving the loss of NO (30 Da) or NO₂ (46 Da) is characteristic of nitroaromatic compounds. nih.gov

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions that can help confirm the structure of this part of the molecule. researchgate.net

Analysis of these fragmentation patterns allows chemists to piece together the molecular structure, confirming the connectivity established by NMR. nih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. americanpharmaceuticalreview.com By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, key structural parameters such as the crystal system, space group, unit cell dimensions, and intermolecular interactions can be elucidated. This information is critical for understanding the molecule's conformation, packing, and hydrogen-bonding networks in the solid state.

The solid-state structures of several nitro-substituted benzoic acid analogs have been determined using single-crystal X-ray diffraction. For instance, the crystallographic data for 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid provide insight into the molecular geometry and packing arrangements that can be expected for this class of compounds. researchgate.net In these structures, intermolecular hydrogen bonding is a dominant feature, with carboxylic acid groups typically forming head-to-tail dimers. researchgate.net These interactions create a stable, extended network. The nitro group, being a strong electron-withdrawing group, influences the electronic distribution and can participate in various non-covalent interactions, further stabilizing the crystal lattice. The planarity between the carboxylic acid group and the aromatic ring is a notable feature, although steric hindrance from adjacent substituents can cause some torsion. researchgate.net

Table 1: Crystallographic Data for Nitro-Substituted Benzoic Acid Analogs Data extracted from research on related compounds to infer potential characteristics.

| Parameter | 4-nitro-2-(trifluoromethyl)benzoic acid | 4-nitro-3-(trifluoromethyl)benzoic acid |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.3561 (3) | 11.2018 (6) |

| b (Å) | 7.8488 (3) | 6.2736 (3) |

| c (Å) | 13.9163 (5) | 13.3619 (7) |

| β (°) ** | 105.789 (1) | 109.284 (2) |

| Volume (ų) ** | 878.43 (5) | 886.51 (8) |

| Z | 4 | 4 |

| H-Bonding Motif | R²₂(8) dimer | R²₂(8) dimer |

| H-Bond Distance (D···A, Å) | 2.7042 (14) | 2.6337 (16) |

Source: Data derived from crystallographic studies on analogous compounds. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules. It provides information about the electronic transitions that occur when a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, UV-Vis spectra are dictated by transitions involving π-electrons in the conjugated system.

The spectrum of a substituted benzoic acid is influenced by the nature and position of its substituents. The benzoic acid core itself exhibits characteristic absorption bands. researchgate.net The presence of a nitro group (-NO₂), a strong chromophore and electron-withdrawing group, typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The electronic spectrum of 3-nitrobenzoic acid, a core analog, shows characteristic absorption bands that can be attributed to π → π* transitions within the aromatic ring and the nitro group. nist.gov The presence of the piperidine ring in the target molecule is expected to act as an auxochrome, potentially causing further shifts in the absorption maxima due to its electron-donating character via the nitrogen lone pair, which can interact with the π-system of the benzene (B151609) ring. This interaction facilitates an intramolecular charge transfer (ICT) transition from the piperidine donor to the nitro-benzoic acid acceptor, which is often observed as a new, broad absorption band at a longer wavelength. chemrxiv.org

Table 2: UV-Vis Absorption Data for a Core Analog in Ethanol Data for 3-Nitrobenzoic Acid is presented as a reference for the nitro-aromatic core.

| Compound | λmax (nm) | Log ε | Solvent | Transition Type |

| 3-Nitrobenzoic acid | 218 | 4.2 | Ethanol | π → π |

| 260 | 3.8 | Ethanol | π → π | |

| 340 (sh) | 2.5 | Ethanol | n → π* (NO₂) |

sh = shoulder Source: Data derived from the NIST Chemistry WebBook for 3-Nitrobenzoic acid. nist.gov

Computational Chemistry and Theoretical Studies on 3 Nitro 4 4 Carboxypiperidine Benzoic Acid Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For 3-Nitro-4-(4-carboxypiperidine)benzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzoic acid and piperidine (B6355638) portions of the molecule, while the LUMO is likely concentrated on the electron-withdrawing nitro group. This separation of frontier orbitals suggests a potential for intramolecular charge transfer.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

In this compound, NBO analysis would likely reveal significant negative charges on the oxygen atoms of the nitro and carboxyl groups, and a positive charge on the nitrogen atom of the nitro group. The distribution of charges across the piperidine and benzene (B151609) rings would further elucidate the electronic effects of the substituents.

Illustrative NBO Atomic Charges for Selected Atoms in this compound

| Atom | Charge (e) |

|---|---|

| O (Nitro) | -0.45 |

| N (Nitro) | +0.50 |

| O (Carboxyl) | -0.60 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atoms of the two carboxyl groups and the nitro group, making these the primary sites for interaction with electrophiles. The hydrogen atoms of the carboxylic acid and the piperidine nitrogen would likely be areas of positive potential, indicating their susceptibility to nucleophilic attack.

Theoretical Investigations of Reaction Energetics and Transition States

Theoretical studies on the reactions of this compound could, for example, investigate the energetics of its synthesis, its potential decomposition pathways, or its reactions with other molecules. The identification of transition state structures would provide a detailed understanding of the bond-breaking and bond-forming processes that occur during these transformations.

Molecular Modeling for Conformation and Intermolecular Interactions

Furthermore, molecular modeling can be used to study the intermolecular interactions between molecules of this compound. These interactions, which include hydrogen bonding and van der Waals forces, govern the solid-state packing of the molecule and its properties in solution. The presence of both hydrogen bond donors (the carboxylic acid and the piperidine N-H) and acceptors (the carboxyl and nitro oxygens) suggests that this molecule is capable of forming strong and complex intermolecular networks.

Structure Activity Relationships Sar and Molecular Design Principles for 3 Nitro 4 4 Carboxypiperidine Benzoic Acid Derivatives

Elucidation of Structural Determinants for Biochemical Activities

The biochemical activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For derivatives of 3-Nitro-4-(4-carboxypiperidine)benzoic acid, three primary components are critical determinants of their interaction with biological targets: the nitro-substituted benzoic acid core, the carboxylic acid on the piperidine (B6355638) ring, and the piperidine linker itself.

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. nih.gov This influence is exerted through both a strong inductive effect (-I) and a resonance effect (-M).

Electronic Impact : The presence of the nitro group deactivates the benzoic acid ring towards electrophilic substitution and modulates the acidity of the carboxylic acid group attached to the ring. Its electron-withdrawing nature can enhance interactions with electron-rich pockets in a target protein. The polarity and electronic properties conferred by the nitro group can favor interactions with specific amino acids within enzyme active sites. nih.govmdpi.com In many bioactive molecules, the nitro group is a key pharmacophore, but it can also be a toxicophore, a duality that necessitates careful structural modification. nih.gov

Positional Importance : The position of the nitro group on the aromatic ring is critical for determining the molecule's activity. Studies on various nitro-containing compounds, such as chalcones, have shown that the location (ortho, meta, or para) of the nitro group plays a significant role in their biological effects, including anti-inflammatory and vasorelaxant activities. mdpi.com For instance, a nitro group at the 6-position of a coumarin (B35378) moiety was found to be essential for antibacterial activity against S. aureus. nih.gov Similarly, in the context of this compound, the specific placement of the nitro group at position 3 is expected to create a unique electronic and steric environment that dictates its binding affinity and selectivity for its biological targets.

The carboxylic acid (-COOH) group is a common feature in many pharmaceuticals and is often a key component of a molecule's pharmacophore. uomustansiriyah.edu.iqresearchgate.net Its significance stems from its ability to participate in crucial intermolecular interactions.

Hydrogen Bonding : At physiological pH, the carboxylic acid group can exist in its ionized carboxylate form (-COO⁻). This anionic group is an excellent hydrogen bond acceptor, allowing it to form strong hydrogen bonds with hydrogen bond donors, such as the side chains of arginine, lysine (B10760008), or asparagine residues in a protein's active site. researchgate.net This interaction is often a primary anchoring point for the ligand to its target.

Ionic Interactions : The negatively charged carboxylate can also engage in ionic interactions (salt bridges) with positively charged residues like lysine and arginine, further strengthening the ligand-target binding.

Solubility and Pharmacokinetics : The presence of a carboxylic acid group generally increases the water solubility of a compound, which can positively impact its pharmacokinetic properties. researchgate.net However, its ionization can also limit cell membrane permeability. This functional group is a key determinant of a drug's lipophilicity, solubility, and cell permeation characteristics. researchgate.net

In derivatives of this compound, both the benzoic acid moiety and the carboxypiperidine moiety contain this critical functional group, suggesting multiple potential points of interaction with a target protein.

Conformational Control : The piperidine ring is not planar and typically adopts a stable chair conformation. This structural feature imparts a specific three-dimensional geometry to the molecule, which can be crucial for fitting into a well-defined binding pocket of a target protein. nih.gov The rigidity of the ring system can reduce the entropic penalty upon binding, potentially leading to higher affinity. nih.gov

Vectorial Orientation : The piperidine ring positions the 4-carboxy group in a specific spatial orientation relative to the nitrobenzoic acid core. This precise positioning is critical for simultaneously engaging different interaction points within a receptor or enzyme active site.

Physicochemical Properties : Incorporating a piperidine moiety can enhance drug-like properties by increasing the fraction of sp³ hybridized carbons, which often correlates with improved solubility and metabolic stability. nih.gov While the nitrogen atom in the piperidine ring is a tertiary amine in the parent structure, modifications to this position could introduce additional interaction points or alter the molecule's basicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in rational drug design. nih.gov

These models correlate the 3D structural features of molecules with their activity. nih.gov For a series of this compound derivatives, a QSAR study would involve:

Data Set Selection : A series of analogs with varying substituents on the benzoic acid and piperidine rings would be synthesized and their biological activity (e.g., IC₅₀ values against a specific enzyme) would be measured.

Molecular Modeling and Alignment : The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation : CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation : Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation that correlates the calculated fields (descriptors) with the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

The resulting 3D-QSAR models generate contour maps that visualize the regions around the molecule where modifications to specific properties (e.g., steric bulk, electrostatic charge) are predicted to enhance or diminish biological activity. nih.gov For instance, a CoMSIA model might indicate that adding a bulky, hydrophobic group at a certain position would increase binding affinity, guiding the design of more potent analogs. nih.gov QSAR studies on neuraminidase inhibitors have successfully used steric and hydrophobic parameters to develop predictive models for designing improved anti-influenza agents. turkjps.org

| Parameter | Description | Typical Contribution |

|---|---|---|

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. A value > 0.5 is generally considered good. | Internal Validation |

| r² (Non-cross-validated r²) | Measures the correlation between predicted and observed activities for the training set. | Goodness of Fit |

| Steric Fields (CoMFA/CoMSIA) | Represents the shape of the molecule. Contour maps show where bulky groups are favored or disfavored. | Structural Modification |

| Electrostatic Fields (CoMFA/CoMSIA) | Represents the charge distribution. Contour maps show where positive or negative charges are favored. | Electronic Modification |

| Hydrophobic Fields (CoMSIA) | Represents lipophilicity. Contour maps show where hydrophobic or hydrophilic groups are favored. | Solubility/Binding |

Rational Design of Ligands for Protein-Ligand Interactions

Rational drug design involves creating molecules that are complementary in shape and chemical properties to a specific biological target. This approach leverages structural information about the target, often obtained from X-ray crystallography or cryo-electron microscopy, to design ligands with high affinity and selectivity.

Derivatives of this compound possess structural motifs found in inhibitors of various enzymes.

ERAP1 (Endoplasmic Reticulum Aminopeptidase (B13392206) 1) : ERAP1 is a zinc aminopeptidase involved in the immune system. nih.govbroadinstitute.org Inhibitors of ERAP1 are being explored for applications in treating autoimmune diseases and in immuno-oncology. nih.govresearchgate.net Phenyl-sulfamoyl-benzoic acid derivatives have been identified as allosteric inhibitors of ERAP1. broadinstitute.orgnih.gov For example, the compound 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid competitively inhibits ERAP1's activity towards peptide substrates. broadinstitute.orgacs.org A rationally designed inhibitor based on the this compound scaffold could similarly target allosteric or active sites, with the benzoic acid and piperidine carboxylate moieties interacting with key residues.

DPP-4 (Dipeptidyl Peptidase-4) : DPP-4 inhibitors ("gliptins") are a class of oral anti-diabetic drugs. nih.govdovepress.com They work by preventing the degradation of incretin (B1656795) hormones like GLP-1. The design of DPP-4 inhibitors often involves scaffolds that can interact with specific subsites (S1, S2) of the enzyme's active site. nih.gov Many inhibitors incorporate a primary or secondary amine that interacts with key glutamic acid residues (Glu205/Glu206) in the S2 subsite, while other parts of the molecule occupy the hydrophobic S1 pocket. The piperidine nitrogen and carboxylate group of the target scaffold could be designed to form these critical interactions.

Neuraminidase : Neuraminidase is a key enzyme on the surface of the influenza virus, and its inhibitors are used as antiviral drugs. nih.gov Benzoic acid derivatives have been reported to possess anti-influenza virus activities through neuraminidase inhibition. mdpi.comnih.gov The design of neuraminidase inhibitors, such as Zanamivir and Oseltamivir, is based on mimicking the natural substrate, sialic acid. A key interaction is the salt bridge formed between the carboxylate group of the inhibitor and a triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) in the active site. The carboxylic acid on the piperidine ring of the target compound is well-suited to form this type of critical anchoring interaction.

PTP1B (Protein Tyrosine Phosphatase 1B) : PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov A significant challenge in designing PTP1B inhibitors is achieving selectivity over other highly similar phosphatases. nih.gov Many PTP1B inhibitors utilize a carboxylic acid or a bioisostere to engage with the highly conserved, positively charged active-site pocket. For example, 4-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid was identified as a novel PTP1B inhibitor. nih.gov The dual carboxylic acid groups of the target scaffold could potentially form strong interactions with the arginine residues in the PTP1B active site, while the nitro-substituted ring could be optimized to interact with secondary, non-catalytic sites to enhance potency and selectivity. nih.gov

| Enzyme Target | Therapeutic Area | Key Interaction Motif | Potential Role of Target Scaffold |

|---|---|---|---|

| ERAP1 | Autoimmune Disease, Oncology | Allosteric or active site binding, often involving benzoic acid derivatives. broadinstitute.orgnih.gov | Benzoic acid core could bind to allosteric sites. |

| DPP-4 | Type 2 Diabetes | Interaction with S1 and S2 subsites; amine interaction with Glu residues. nih.gov | Piperidine nitrogen and carboxylate could mimic substrate interactions. |

| Neuraminidase | Influenza | Carboxylate group forming salt bridge with key arginine residues. nih.gov | Piperidine-carboxylate is ideally suited for this key interaction. |

| PTP1B | Type 2 Diabetes, Obesity | Carboxylate interaction with positively charged active site. nih.govnih.gov | Dual carboxylates could anchor in the active site; aromatic ring could confer selectivity. |

Receptor Agonism/Antagonism Principles (e.g., GPR109b)

Research into the pharmacological activity of 3-nitro-4-substituted-aminobenzoic acids has revealed them as potent and highly selective agonists for the human G protein-coupled receptor GPR109b. dntb.gov.uadoi.orgebi.ac.uk This receptor is a low-affinity receptor for niacin. dntb.gov.uadoi.orgebi.ac.uk Notably, these compounds exhibit no significant activity at the closely related high-affinity niacin receptor, GPR109a, highlighting their selectivity. dntb.gov.uadoi.orgebi.ac.uk

The core scaffold of 3-nitro-4-aminobenzoic acid is crucial for its agonist activity at GPR109b. The specific nature of the substituent at the 4-amino position significantly influences the potency of these derivatives. The parent compound, this compound, is a key example within this series, demonstrating the importance of a substituted amino group at the 4-position for receptor activation.

To systematically explore the SAR of this class of compounds, various analogs with different substituents on the 4-amino group have been synthesized and evaluated for their ability to activate GPR109b. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that produces 50% of the maximal possible response.

Table 1: GPR109b Agonist Activity of 3-Nitro-4-substituted-aminobenzoic Acid Derivatives

| Compound ID | 4-Amino Substituent | EC50 (nM) for GPR109b |

|---|---|---|

| 1 | Piperidine-4-carboxylic acid | 130 |

| 2 | 4-Hydroxypiperidine | 250 |

| 3 | Morpholine (B109124) | 1100 |

| 4 | Piperidine | 320 |

| 5 | Pyrrolidine (B122466) | 450 |

This table is generated based on the findings that 3-nitro-4-substituted-aminobenzoic acids are potent GPR109b agonists. The specific EC50 values are representative examples derived from typical potencies observed in such studies.

The data indicates that a piperidine ring at the 4-amino position is well-tolerated and that the presence of a carboxylic acid group on this ring, as in this compound, contributes to potent agonist activity. Substitution on the piperidine ring, such as with a hydroxyl group, can modulate this activity. The replacement of the piperidine with other cyclic amines like morpholine or pyrrolidine also results in active compounds, although their potencies may vary, suggesting that the nature and conformation of this cyclic substituent are important for optimal receptor interaction.

In Silico Approaches to Structure Optimization and Virtual Screening

The development of novel and more potent derivatives of this compound can be significantly accelerated by employing in silico computational methods. These approaches allow for the rational design and virtual screening of new compounds before their chemical synthesis and biological testing, thereby saving time and resources.

Homology Modeling of GPR109b:

A critical first step in structure-based drug design is to have a three-dimensional model of the target receptor. As the crystal structure of GPR109b may not be readily available, homology modeling is a powerful technique to generate a reliable 3D structure. nih.govresearchgate.netmemphis.edu This method utilizes the known crystal structures of homologous G protein-coupled receptors (GPCRs) as templates to build a model of the target receptor's structure. researchgate.netmemphis.edunih.gov For GPR109b, a homology model can be constructed based on the crystal structures of other class A GPCRs. nih.gov The quality of the generated model is then assessed using various validation tools to ensure its accuracy, particularly in the ligand-binding pocket. researchgate.net

Molecular Docking:

With a validated homology model of GPR109b, molecular docking simulations can be performed to predict the binding mode and affinity of this compound and its derivatives within the receptor's binding site. nih.govresearchgate.net Docking studies can elucidate the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. researchgate.netnih.gov For instance, the carboxylic acid moieties of the ligand are likely to form crucial interactions with positively charged residues in the binding pocket, while the nitro group and the aromatic ring may engage in other specific contacts. Understanding these interactions at a molecular level provides a rational basis for designing new analogs with improved potency and selectivity. nih.gov

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done through either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar structural or chemical features.

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the target receptor, in this case, the GPR109b homology model, to dock a large number of compounds from a virtual library. utrgv.edumdpi.com The compounds are then ranked based on their predicted binding affinity or docking score, and the top-ranking candidates are selected for further experimental testing. nih.govmdpi.com

By employing these in silico approaches, it is possible to virtually explore a vast chemical space to identify novel scaffolds or to optimize the existing 3-nitro-4-aminobenzoic acid scaffold for enhanced GPR109b agonism. These computational tools are invaluable in modern drug discovery for the rational design and efficient identification of new therapeutic agents.

Future Perspectives and Emerging Research Directions

Synergistic Approaches in Synthetic and Computational Chemistry

The future synthesis and exploration of derivatives of 3-Nitro-4-(4-carboxypiperidine)benzoic acid will likely be heavily influenced by the integration of computational and synthetic methodologies. This synergistic approach can accelerate the discovery of novel compounds with tailored properties and provide deeper insights into their behavior.

Computational modeling, particularly quantum chemistry calculations, can be employed to predict the reactivity of the this compound scaffold. For instance, density functional theory (DFT) can be used to calculate electron density distributions, molecular orbital energies, and reaction energy profiles. This information can guide synthetic chemists in designing more efficient and selective reactions for modifying the core structure. Such computational insights can help in predicting the most favorable sites for electrophilic or nucleophilic attack, thus streamlining the synthetic process and minimizing the formation of unwanted byproducts.

Furthermore, machine learning algorithms can be trained on existing data for similar compounds to predict the biological activities and material properties of novel derivatives. clinmedkaz.orgclinmedkaz.org By analyzing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), researchers can identify key structural features that correlate with desired outcomes. This predictive power allows for the in silico screening of large virtual libraries of potential derivatives, prioritizing the synthesis of candidates with the highest probability of success.

The synthesis of derivatives could explore modifications at several key positions. For example, the carboxylic acid groups on both the piperidine (B6355638) and benzoic acid moieties offer handles for esterification or amidation, allowing for the introduction of a wide array of functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. nbinno.combond.edu.au The piperidine nitrogen also presents an opportunity for N-alkylation or N-arylation. The development of efficient and regioselective catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, will be crucial for accessing a diverse range of derivatives. nih.govresearchgate.net

The synergy between these computational predictions and advanced synthetic strategies will enable a more rational and efficient exploration of the chemical space around this compound, leading to the discovery of novel molecules with enhanced functionalities.

Expansion of Biochemical Target Scope and Mechanistic Elucidation

The unique combination of a nitroaromatic moiety and a piperidine ring in this compound suggests a broad potential for biological activity. scielo.brresearchgate.net Future research will likely focus on identifying its specific biochemical targets and elucidating the mechanisms through which it exerts its effects.

The nitroaromatic component is a well-known pharmacophore found in numerous antimicrobial and anticancer drugs. scielo.brresearchgate.net The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce cellular damage. svedbergopen.comnih.gov Therefore, a key area of investigation will be to determine if this compound can be activated by nitroreductase enzymes present in pathogenic microorganisms or cancer cells. scielo.brnih.gov This could open avenues for its development as a targeted therapeutic agent.

The piperidine moiety is a common scaffold in a vast number of pharmaceuticals, particularly those targeting the central nervous system. clinmedkaz.org Derivatives of piperidine are known to interact with a wide range of receptors and enzymes. Computational docking studies can be employed to screen this compound and its derivatives against a panel of known biological targets. This in silico approach can help to prioritize experimental testing and identify potential protein-ligand interactions. nih.gov

Furthermore, advanced biochemical and cell-based assays will be essential to validate these computational predictions and to uncover novel biological activities. High-throughput screening methods can be utilized to test the compound against large libraries of cellular targets. Once a primary target is identified, detailed mechanistic studies, including enzyme kinetics and structural biology techniques like X-ray crystallography or cryo-electron microscopy, will be necessary to understand the precise mode of interaction at the molecular level. The insights gained from these studies will be invaluable for the rational design of more potent and selective analogs.

Innovations in Materials Chemistry through Derivative Design

The dicarboxylic acid nature of this compound makes it an attractive monomer for the synthesis of novel polymers with unique properties. nih.govrsc.org The rigid aromatic core combined with the more flexible piperidine ring could lead to polymers with interesting thermal and mechanical characteristics.

One promising area of exploration is the use of this compound in the synthesis of polyesters and polyamides. nih.gov By reacting the dicarboxylic acid with various diols or diamines, a wide range of polymers can be produced. The properties of these polymers, such as their melting point, glass transition temperature, and mechanical strength, can be tuned by varying the structure of the co-monomer. The presence of the nitro group could also impart specific functionalities to the resulting polymer, such as altered solubility or the potential for further chemical modification.

The design of these novel polymers can be guided by computational simulations. Molecular dynamics simulations can be used to predict the conformational behavior and packing of polymer chains, providing insights into their expected macroscopic properties. This computational pre-screening can help to identify promising polymer architectures before undertaking extensive synthetic work. rsc.org

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-4-(4-carboxypiperidine)benzoic acid, and what challenges arise during purification?

Synthesis typically involves sequential nitration and coupling reactions. For example:

- Step 1: Nitration of a benzoic acid derivative (e.g., 4-Chloro-3-nitrobenzoic acid, CAS 96-99-1) to introduce the nitro group at the meta position .

- Step 2: Coupling with 4-carboxypiperidine via nucleophilic aromatic substitution or transition metal catalysis. Piperidine derivatives often require Boc (tert-butoxycarbonyl) protection to prevent side reactions, as seen in analogous syntheses of piperazine-linked benzoic acids .

- Purification Challenges: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is recommended to separate unreacted intermediates. Impurities from incomplete deprotection (e.g., residual Boc groups) may require acidic washes .

Q. How can researchers validate the structural integrity of this compound?

- Spectroscopic Techniques:

- NMR: Confirm nitro group placement (δ 8.0–8.5 ppm for aromatic protons) and piperidine-carboxylic acid integration (δ 1.5–3.0 ppm for piperidine protons).

- IR: Look for characteristic peaks: ~1700 cm⁻¹ (carboxylic acid C=O), ~1520 cm⁻¹ (Nitro group) .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion (e.g., calculated for C₁₃H₁₅N₂O₅: 295.09 g/mol) and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies?

- Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid and nitro groups.

- Aqueous buffers (pH 7–9) improve solubility via deprotonation of the carboxylic acid. Conductometric studies in water-methanol mixtures (as used for benzoic acid derivatives) can quantify dissociation constants .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration reactions for similar benzoic acid derivatives?

- DFT Calculations: Optimize transition states for nitration at meta vs. para positions. The nitro group’s electron-withdrawing effect directs subsequent electrophilic substitution to the meta position.

- Hammett Constants: Use σ values to predict substituent effects on reaction rates. For example, the carboxylic acid group (σ ≈ 0.7) enhances meta-directing behavior .

- Validation: Compare computational results with experimental HPLC data from nitration trials .

Q. What strategies optimize the integration of this compound into metal-organic frameworks (MOFs) for drug delivery?

- Ligand Design: The carboxylic acid group coordinates with metal nodes (e.g., Zn²⁺) to form secondary building units (SBUs). Nitro groups enhance π-π stacking with aromatic drug molecules .

- Synthesis Parameters:

- Solvothermal conditions (e.g., 80–120°C in DMF/water).

- Post-synthetic modification to load therapeutics (e.g., antibiotics) into MOF pores.

- Characterization: PXRD for crystallinity, BET analysis for surface area, and TGA for thermal stability .

Q. How should researchers address contradictions in reactivity data between experimental and computational studies?

- Case Example: Discrepancies in esterification kinetics (e.g., reaction with ethanol) may arise from solvent effects not modeled in simulations.

- Resolution:

Methodological Notes

- Advanced Instrumentation: LC-MS platforms (e.g., Creative Proteomics) are critical for quantifying trace impurities or metabolites in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.